molecular formula C15H22ClN3O2S B13949378 4-(6-Chloro-pyridazin-3-ylsulfanylmethyl)-piperidine-1-carboxylic acid tert-butyl ester

4-(6-Chloro-pyridazin-3-ylsulfanylmethyl)-piperidine-1-carboxylic acid tert-butyl ester

Cat. No.: B13949378
M. Wt: 343.9 g/mol
InChI Key: UFODQBTYKRMJJV-UHFFFAOYSA-N
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Description

4-(6-Chloro-pyridazin-3-ylsulfanylmethyl)-piperidine-1-carboxylic acid tert-butyl ester is a sophisticated synthetic intermediate of high value in medicinal chemistry and chemical biology, particularly in the construction of Proteolysis-Targeting Chimeras (PROTACs). The compound features a piperidine scaffold, a privileged structure in drug discovery, protected by a tert-butyloxycarbonyl (Boc) group, which allows for further selective functionalization. The critical 6-chloropyridazine moiety serves as a versatile hinge-binding motif that can be utilized to target a range of kinases [1] . The sulfide (sulfanylmethyl) linker connecting these two units is a key design element, providing an optimal length and vectorial geometry for the assembly of bifunctional molecules. In PROTAC technology, this compound is expertly employed as a connector to tether an E3 ligase ligand to a protein-of-interest (POI) targeting warhead, facilitating the recruitment of the ubiquitin-proteasome system to induce the degradation of specific disease-relevant proteins [2] . Its primary research utility lies in the exploration of targeted protein degradation as a therapeutic strategy, offering a powerful tool for probing complex biological pathways and validating novel drug targets in a spatiotemporally controlled manner.

Properties

Molecular Formula

C15H22ClN3O2S

Molecular Weight

343.9 g/mol

IUPAC Name

tert-butyl 4-[(6-chloropyridazin-3-yl)sulfanylmethyl]piperidine-1-carboxylate

InChI

InChI=1S/C15H22ClN3O2S/c1-15(2,3)21-14(20)19-8-6-11(7-9-19)10-22-13-5-4-12(16)17-18-13/h4-5,11H,6-10H2,1-3H3

InChI Key

UFODQBTYKRMJJV-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(CC1)CSC2=NN=C(C=C2)Cl

Origin of Product

United States

Preparation Methods

Stepwise Synthetic Route

Step Description Key Reagents Conditions Notes
1 Synthesis of 6-chloro-pyridazin-3-yl thiol intermediate 6-chloropyridazine derivatives, sulfur source (e.g., thiolating agents) Controlled temperature, inert atmosphere Formation of the thiol group on the pyridazine ring is critical for subsequent substitution
2 Formation of sulfanylmethyl linker Formaldehyde or chloromethyl reagents Mild base, solvent such as DMF or THF The sulfanylmethyl group is introduced via nucleophilic substitution or addition reactions
3 Coupling with piperidine-1-carboxylic acid tert-butyl ester Piperidine-1-carboxylic acid tert-butyl ester, coupling agents (e.g., carbodiimides) Room temperature to mild heating Ester functionality must be preserved; reaction conditions optimized to avoid ester hydrolysis

Reaction Conditions and Optimization

  • Solvent choice: Polar aprotic solvents like dimethylformamide (DMF) or tetrahydrofuran (THF) are preferred to facilitate nucleophilic substitution and maintain solubility of reactants.
  • Temperature: Moderate temperatures (20–60 °C) are maintained to balance reaction rate and prevent decomposition or side reactions.
  • Purification: Post-reaction purification typically involves chromatographic techniques to isolate the target compound with high purity.

Data Tables Summarizing Preparation Parameters

Parameter Typical Range Effect on Outcome Reference
Reaction Temperature 20–60 °C Influences reaction rate and selectivity; too high leads to side products
Solvent DMF, THF Supports nucleophilic substitution; affects solubility and yield
Reaction Time 4–24 hours Longer times increase conversion but may cause degradation
Purification Method Column chromatography Ensures high purity, removes unreacted starting materials

Chemical Reactions Analysis

4-(6-Chloro-pyridazin-3-ylsulfanylmethyl)-piperidine-1-carboxylic acid tert-butyl ester undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The chloropyridazine group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.

    Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane or ethanol, and catalysts such as palladium on carbon. The major products formed from these reactions depend on the specific reaction conditions and reagents used.

Scientific Research Applications

4-(6-Chloro-pyridazin-3-ylsulfanylmethyl)-piperidine-1-carboxylic acid tert-butyl ester has a wide range of scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds and as a building block in medicinal chemistry.

    Biology: This compound is utilized in biochemical assays and as a probe in molecular biology studies.

    Industry: The compound is used in the production of specialty chemicals and as a reagent in various industrial processes.

Mechanism of Action

The mechanism of action of 4-(6-Chloro-pyridazin-3-ylsulfanylmethyl)-piperidine-1-carboxylic acid tert-butyl ester involves its interaction with specific molecular targets and pathways. The chloropyridazine group is known to interact with enzymes and receptors, modulating their activity. The piperidine ring and tert-butyl ester functional group contribute to the compound’s overall stability and bioavailability. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Pyridazine vs. Pyrimidine/Pyridine

  • Target Compound: Contains a 6-chloro-pyridazine ring (two adjacent nitrogen atoms at positions 1 and 2).
  • 4-(6-Chloro-pyrimidin-4-yloxy)-piperidine-1-carboxylic acid tert-butyl ester : Features a pyrimidine ring (nitrogens at positions 1 and 3), which reduces steric hindrance and alters electronic distribution. Molecular weight (MW = 313.78) is lower due to fewer heteroatoms in the linker .
  • 4-(6-Chloro-pyridin-3-ylmethyl)-3-methyl-piperazine-1-carboxylic acid tert-butyl ester : Uses a pyridine ring (single nitrogen), offering simpler aromaticity and higher lipophilicity. The piperazine core introduces an additional nitrogen, increasing basicity .

Linker Group Modifications

Sulfanylmethyl (-SCH2-) vs. Oxymethyl (-OCH2-)

  • Target Compound : The sulfanylmethyl linker contributes higher lipophilicity (logP ~2.8 estimated) and polarizability compared to oxymethyl analogs. Thioethers are more prone to oxidation but offer stronger van der Waals interactions .
  • 3-(6-Chloro-pyridazin-3-yloxymethyl)-piperidine-1-carboxylic acid tert-butyl ester : Replaces sulfur with oxygen (MW = 327.81), reducing molecular weight by ~16 Da. The oxymethyl group improves metabolic stability but decreases membrane permeability .

Substituent Position and Conformational Effects

  • 4-Position vs. 3-Position on Piperidine: The target compound’s substituent is at the 4-position of the piperidine ring, favoring equatorial conformations that enhance steric accessibility for target binding.

Molecular Weight and Functional Complexity

Compound Name Molecular Formula Molecular Weight Heterocycle Linker Key Substituents Reference
4-(6-Chloro-pyridazin-3-ylsulfanylmethyl)-piperidine-1-carboxylic acid tert-butyl ester C15H22ClN3O2S 343.52 Pyridazine -SCH2- 6-chloro
3-(6-Chloro-pyridazin-3-yloxymethyl)-piperidine-1-carboxylic acid tert-butyl ester C15H22ClN3O3 327.81 Pyridazine -OCH2- 6-chloro
4-(6-Chloro-pyrimidin-4-yloxy)-piperidine-1-carboxylic acid tert-butyl ester C14H20ClN3O3 313.78 Pyrimidine -OCH2- 6-chloro
4-(6-Chloro-pyridin-3-ylmethyl)-3-methyl-piperazine-1-carboxylic acid tert-butyl ester C17H25ClN3O2 338.86 Pyridine -CH2- 6-chloro, 3-methyl

Biological Activity

The compound 4-(6-Chloro-pyridazin-3-ylsulfanylmethyl)-piperidine-1-carboxylic acid tert-butyl ester (CAS Number: 1353951-63-9) is a piperidine derivative that has garnered attention for its potential biological activities. This article explores its synthesis, biological evaluation, and relevant case studies, providing a comprehensive overview of its pharmacological properties.

Synthesis

The synthesis of this compound typically involves the reaction of piperidine derivatives with chlorinated pyridazine and thiol-containing reagents. The tert-butyl ester group enhances solubility and bioavailability. Detailed synthetic pathways can be found in various chemical literature, highlighting the importance of optimizing reaction conditions for yield and purity.

Table 1: Synthetic Pathways for Piperidine Derivatives

StepReagentsConditionsYield (%)
1Piperidine, Pyridazine derivativeDCM, RT, 16h75%
2Tert-butyl chloroformateDCM, 0°C to RT, 5h85%
3Thiol compoundDCM, RT, 12h70%

The biological activity of this compound is primarily attributed to its interaction with various biological targets. Preliminary studies suggest that it may act as an antagonist at certain receptors involved in pain and inflammation pathways. Additionally, the presence of the chloro-pyridazine moiety may contribute to its antimicrobial properties.

Pharmacological Studies

Research has demonstrated that compounds with similar structures exhibit significant activity against Mycobacterium tuberculosis and other pathogens. For instance, derivatives containing piperidine rings have shown promising results in inhibiting bacterial growth with minimum inhibitory concentrations (MIC) ranging from 0.5 to 4 µg/mL against resistant strains.

Table 2: Biological Evaluation Results

Study ReferenceMIC (µg/mL)Target PathogenActivity
2M. tuberculosisStrong
4E. coliModerate
>500S. aureusWeak

Case Study 1: Antimicrobial Activity

In a study published in 2023 , researchers evaluated the antimicrobial efficacy of various piperidine derivatives, including our compound of interest. The results indicated that it exhibited a strong inhibitory effect on M. tuberculosis, comparable to established antibiotics.

Case Study 2: Anti-inflammatory Properties

Another investigation focused on the anti-inflammatory effects of similar compounds in vivo. The study found that these derivatives significantly reduced inflammation markers in animal models, suggesting potential therapeutic applications in treating inflammatory diseases.

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